CP21R7

Übersicht

Beschreibung

CP21R7 ist ein potenter und selektiver Inhibitor der Glykogensynthasekinase-3 beta (GSK-3β), einer Serin/Threoninkinase, die an verschiedenen zellulären Prozessen beteiligt ist, wie z. B. der Signalübertragung von der Zellmembran zum Zellkern, der Gentranskription, der Translation, der Zytoskelettstrukturierung sowie dem Zellzyklusfortschritt und dem Überleben . This compound zeigt auch eine inhibitorische Aktivität gegenüber der Proteinkinase C alpha (PKCα) .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyrrolrings: Der erste Schritt beinhaltet die Bildung des Pyrrolrings durch eine Kondensationsreaktion zwischen einem Amin und einem Diketon.

Substitutionsreaktionen: Der Pyrrolring unterliegt Substitutionsreaktionen, um verschiedene funktionelle Gruppen, wie z. B. die Indol- und Aminophenylgruppen, einzuführen.

Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung des substituierten Pyrrols, um die gewünschte Verbindung, this compound, zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Techniken wie Rekristallisation und Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CP21R7 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

Formation of the pyrrole ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.

Substitution reactions: The pyrrole ring undergoes substitution reactions to introduce various functional groups, such as the indole and aminophenyl groups.

Cyclization: The final step involves the cyclization of the substituted pyrrole to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CP21R7 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende reduzierte Produkte zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound Oxide ergeben, während die Reduktion reduzierte Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv GSK-3β hemmt. Die Hemmung von GSK-3β führt zur Aktivierung der kanonischen Wnt-Signalgebung, was zu erhöhten intrazellulären β-Catenin-Spiegeln führt. Diese Aktivierung fördert verschiedene zelluläre Prozesse, darunter Zellproliferation, Differenzierung und Überleben . This compound hemmt auch PKCα, allerdings mit geringerer Potenz .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Tool Compound for GSK-3β Studies : CP21R7 is employed as a tool compound to investigate the inhibition of GSK-3β and its downstream effects on various biochemical pathways. Its high potency makes it a preferred choice in experimental setups focused on GSK-3β-related signaling.

Biology

- Cell Signaling and Differentiation : Research has demonstrated that this compound significantly enhances the expression of meso-endoderm markers in induced pluripotent stem cells (iPSCs), indicating its role in promoting differentiation processes .

- Endothelial Differentiation : In studies involving human pluripotent stem cells, this compound was shown to improve endothelial differentiation efficiency when combined with specific growth factors .

Medicine

- Cancer Research : this compound has been investigated for its potential therapeutic applications in various cancers. For example:

- Cervical Cancer : In HeLa cells, treatment with this compound resulted in reduced cell viability and migration, indicating its potential as a therapeutic agent against cervical cancer. The compound inhibited tumor growth in xenograft models, underscoring its clinical relevance .

- Gastric Cancer : Functional experiments have suggested that GSK-3β inhibition via this compound can suppress proliferation and invasion in gastric cancer cell lines, presenting a promising avenue for cancer treatment .

Industry

- Drug Development : The pharmaceutical industry is exploring this compound for the development of new therapeutic agents targeting GSK-3β. Its ability to modulate critical signaling pathways positions it as a valuable candidate in drug discovery efforts aimed at treating metabolic disorders and neurodegenerative diseases.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Chemistry | GSK-3β inhibition studies | Potent inhibitor with IC50 = 1.8 nM |

| Biology | Endothelial differentiation | Enhanced differentiation in iPSCs |

| Medicine | Cervical cancer treatment | Reduced cell viability and migration; inhibited tumor growth |

| Industry | Drug development | Potential therapeutic agent for metabolic disorders |

Case Study 1: GSK-3β Inhibition in Cancer Treatment

In a study examining the effects of this compound on cervical cancer cells, researchers found that treatment with 0.5 μM this compound significantly decreased cell proliferation and migration over time. The use of both scratch assays and Transwell assays confirmed these findings, demonstrating that GSK-3β inhibition plays a crucial role in regulating tumorigenesis .

Case Study 2: Enhancing Endothelial Differentiation

A comparative analysis of differentiation protocols revealed that the addition of this compound during the initial phases of stem cell culture led to a marked increase in endothelial cell yield compared to traditional methods. This study highlighted the compound's efficacy in promoting desired cellular outcomes through targeted inhibition of GSK-3β .

Wirkmechanismus

CP21R7 exerts its effects by selectively inhibiting GSK-3β. The inhibition of GSK-3β leads to the activation of canonical Wnt signaling, resulting in increased levels of intracellular β-catenin. This activation promotes various cellular processes, including cell proliferation, differentiation, and survival . This compound also inhibits PKCα, although with lower potency .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lithiumchlorid: Ein bekannter GSK-3β-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird.

Tideglusib: Ein weiterer selektiver GSK-3β-Inhibitor mit potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen.

CHIR99021: Ein potenter und selektiver GSK-3β-Inhibitor, der häufig in der Stammzellforschung verwendet wird.

Einzigartigkeit von CP21R7

This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für GSK-3β, mit einem IC50-Wert von 1,8 nM . Es zeigt auch eine inhibitorische Aktivität gegenüber PKCα, was es zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels dieser Kinasen macht . Zusätzlich unterscheidet sich this compound von anderen GSK-3β-Inhibitoren durch seine Fähigkeit, die kanonische Wnt-Signalgebung zu aktivieren und die mesodermale Differenzierung menschlicher pluripotenter Stammzellen zu fördern .

Biologische Aktivität

CP21R7 is a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including cell signaling, gene transcription, and cell cycle regulation. Its inhibition has been linked to various therapeutic applications, particularly in oncology and regenerative medicine.

This compound functions primarily as an ATP-competitive inhibitor of GSK-3β. This inhibition leads to the activation of the Wnt signaling pathway, which is crucial for various developmental processes and cellular functions. The compound exhibits an IC50 of 1.8 nM for GSK-3β, indicating its potency in inhibiting this target .

Activation of Wnt Signaling

In human induced pluripotent stem cells (iPSCs), this compound was shown to activate canonical Wnt signaling effectively. The highest activity was observed at a concentration of 3 μM, significantly upregulating the expression of T (Brachyury), a meso-endoderm marker . This suggests that this compound can influence differentiation pathways in stem cells.

Cell Proliferation and Migration

A study involving HeLa cells demonstrated that treatment with this compound (0.5 μM) resulted in reduced cell viability and proliferation. This was assessed using CCK-8 and EdU assays, indicating that GSK-3β inhibition may lower cell survival by impairing proliferation . Additionally, migration assays showed that this compound significantly inhibited HeLa cell migration over time, further supporting its potential as an anti-cancer agent .

In Vivo Studies

In xenograft models, this compound administration led to slower tumor growth in mice injected with HeLa cells. The results indicated a significant reduction in tumor weight and growth rate compared to control groups, highlighting the compound's potential efficacy in cancer therapy .

Comparative Analysis with Other GSK-3 Inhibitors

| Compound | IC50 (nM) for GSK-3β | Mechanism | Effect on Wnt Signaling |

|---|---|---|---|

| This compound | 1.8 | ATP-competitive | Strong activation |

| LY2090314 | ~0.5 | ATP-competitive | More potent than this compound |

| Tideglusib | >1000 | Allosteric | No significant effect |

This table illustrates the potency and mechanism of action of this compound compared to other known GSK-3 inhibitors. While LY2090314 shows higher potency, this compound still demonstrates significant biological activity relevant for therapeutic applications .

Cancer Treatment

Research indicates that GSK-3β plays an oncogenic role in cervical cancer. Inhibition via this compound not only reduced proliferation but also migration capabilities of cancer cells. This suggests that targeting GSK-3β may be a viable strategy for treating cervical cancer and potentially other malignancies .

Stem Cell Differentiation

This compound has been utilized in studies focusing on enhancing endothelial differentiation from human pluripotent stem cells (hPSCs). Its application during specific phases of differentiation resulted in increased yields of endothelial cells, demonstrating its utility in regenerative medicine .

Eigenschaften

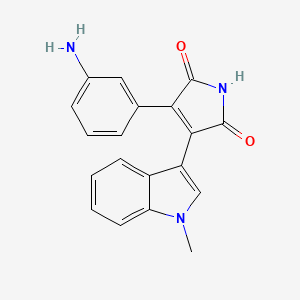

IUPAC Name |

3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTAEYDIDMGJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.